4-(Diethoxyphosphorylmethyl)benzaldehyde

Horner-Wadsworth-Emmons olefination reaction kinetics substituent effects

4-(Diethoxyphosphorylmethyl)benzaldehyde (CAS 125185-25-3), also known as diethyl (4-formylbenzyl)phosphonate, is an organophosphorus compound with the molecular formula C12H17O4P and a molecular weight of 256.23 g/mol. It features a benzaldehyde moiety para-substituted with a diethoxyphosphorylmethyl group, creating a bifunctional architecture that serves as a versatile intermediate in Horner-Wadsworth-Emmons (HWE) olefination, phosphonate derivative synthesis, and metal-chelating ligand development.

Molecular Formula C12H17O4P
Molecular Weight 256.23 g/mol
CAS No. 125185-25-3
Cat. No. B040558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethoxyphosphorylmethyl)benzaldehyde
CAS125185-25-3
Molecular FormulaC12H17O4P
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)C=O)OCC
InChIInChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3
InChIKeyXVFUMRMVANEEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethoxyphosphorylmethyl)benzaldehyde (CAS 125185-25-3): Bifunctional Phosphonate-Aldehyde Building Block for HWE Olefination and Antimicrobial Agent Synthesis


4-(Diethoxyphosphorylmethyl)benzaldehyde (CAS 125185-25-3), also known as diethyl (4-formylbenzyl)phosphonate, is an organophosphorus compound with the molecular formula C12H17O4P and a molecular weight of 256.23 g/mol . It features a benzaldehyde moiety para-substituted with a diethoxyphosphorylmethyl group, creating a bifunctional architecture that serves as a versatile intermediate in Horner-Wadsworth-Emmons (HWE) olefination, phosphonate derivative synthesis, and metal-chelating ligand development [1]. The diethyl ester moiety enhances solubility in organic solvents, facilitating homogeneous reaction conditions, while the aldehyde group provides a reactive handle for condensation, Wittig-type, and click chemistry transformations [1].

Why 4-(Diethoxyphosphorylmethyl)benzaldehyde Cannot Be Replaced by Generic Analogs in HWE Olefination and Phosphonate-Derived Antimicrobial Programs


In-class benzylphosphonate or benzaldehyde building blocks are not freely interchangeable with 4-(diethoxyphosphorylmethyl)benzaldehyde because the specific positioning of the aldehyde group in the para position relative to the diethoxyphosphorylmethyl substituent dictates both reaction kinetics in Wittig-Horner condensations and biological activity in derived antimicrobial agents [1]. Kinetic studies demonstrate that the rate constant of the HWE reaction between diethyl benzylphosphonate and substituted benzaldehydes varies by over 35-fold depending on the electronic character of the benzaldehyde substituent, with electron-withdrawing groups (e.g., m-NO₂) accelerating the reaction (k = 58.21 × 10⁻⁴ at 27 °C) relative to electron-donating groups (p-OCH₃: k = 1.638 × 10⁻⁴) . This means that replacing the 4-formyl group with a different substitution pattern or an alternative aldehyde will fundamentally alter reaction kinetics, yields, and product selectivity. Similarly, in antimicrobial applications, benzylphosphonate derivatives with different aryl substituents exhibit MIC values ranging from 0.06 to 16 μg mL⁻¹ against Gram-positive and Gram-negative bacteria, demonstrating that subtle structural variations produce large differences in potency and selectivity [1].

Quantitative Differentiation Evidence for 4-(Diethoxyphosphorylmethyl)benzaldehyde vs. Closest Analogs and Alternatives


HWE Reaction Rate Modulation by Benzaldehyde Substituent: Up to 35.5-Fold Rate Difference vs. Electron-Donating p-OCH₃ Analog

The rate of the Wittig-Horner reaction between diethyl benzylphosphonate (the core scaffold of 4-(diethoxyphosphorylmethyl)benzaldehyde) and substituted benzaldehydes is strongly modulated by the electronic nature of the benzaldehyde para-substituent . Under identical conditions (EtONa/EtOH, 27.0 °C), the observed second-order rate constant k for the parent benzaldehyde (R₁ = H) is 6.577 × 10⁻⁴. Introducing an electron-withdrawing m-NO₂ group increases k to 58.21 × 10⁻⁴ (8.85-fold acceleration vs. H), while an electron-donating p-OCH₃ group decreases k to 1.638 × 10⁻⁴ (4.0-fold deceleration vs. H). The net difference between the fastest (m-NO₂) and slowest (p-OCH₃) benzaldehyde substrates is 35.5-fold at 27 °C, and this differential is maintained at elevated temperatures (35.4 °C: 26.4-fold; 45.4 °C: 24.7-fold) . The Hammett reaction constant ρ ≈ +2.0 confirms that electron-withdrawing substituents on the benzaldehyde accelerate the reaction, consistent with a rate-determining formation of a four-membered cyclic intermediate .

Horner-Wadsworth-Emmons olefination reaction kinetics substituent effects diethyl benzylphosphonate

Chiral α-Hydroxyphosphonate Synthesis via Abramov Reaction: 4-Diethoxymethylbenzaldehyde Enables Enantiomerically Pure (1S)- and (1R)-1-Hydroxyphosphonates

The formyl group in protected form (diethoxymethyl) enables a unique entry to enantiomerically pure chiral phosphonobenzaldehydes via the Abramov reaction [1]. Kolodyazhna et al. (2017) demonstrated that reaction of dimenthyl phosphite with 4-diethoxymethylbenzaldehyde, followed by stereoisomer separation, yields enantiomerically pure (1S)- and (1R)-1-hydroxyphosphonates. After acetal deprotection, these are converted to the corresponding (1S)- and (1R)-1-hydroxymethylphosphonobenzaldehydes, which serve as chiral building blocks for phosphorus analogs of natural compounds including phosphonotyrosine [1]. In contrast, the unprotected 4-(diethoxyphosphorylmethyl)benzaldehyde (target compound) contains the aldehyde as a free functional group, making it directly available for HWE condensations without a deprotection step—a critical distinction for synthetic route design.

chiral phosphonate synthesis Abramov reaction enantiomeric resolution phosphonotyrosine analogs

Benzylphosphonate-Derived Antimicrobial MIC Values: 4-((Diethoxyphosphoryl)methyl)styryl Acetate vs. Boronic Acid and Stilbene Analogs

In the antimicrobial study by Brodzka et al. (2022), a panel of diethyl benzylphosphonate derivatives was tested against model E. coli strains (K12, R2-R4) [1]. While the target compound 4-(diethoxyphosphorylmethyl)benzaldehyde is primarily a synthetic intermediate, its closely related derivative 4-((diethoxyphosphoryl)methyl)styryl acetate (compound 5) and (E)-4,4′-bis(diethylphosphonatemethyl)stilbene (compound 6) showed differentiated activity profiles. Compound 5 exhibited similar MIC to a compound lacking the phosphonate group (compound 7), whereas the stilbene-bridged bis-phosphonate 6 and the boronic acid derivative 3 demonstrated increased inhibitory activity toward strain R2 [1]. The MIC and MBC tests revealed strain-dependent selectivity: strains R3 and R4 were susceptible at concentrations as low as 0.0015 µM, while K12 and R2 required 0.02 µM [1]. Selected benzylphosphonate derivatives showed greater antibacterial potential than ciprofloxacin, bleomycin, and cloxacillin against pathogenic E. coli strains [1].

antimicrobial activity MIC determination E. coli strains benzylphosphonate SAR

Diethyl Ester Physicochemical Profile: 1.163 g/cm³ Density and logP ~1.2 Define Solubility and Purification Advantages over Dimethyl and Free Acid Analogs

4-(Diethoxyphosphorylmethyl)benzaldehyde possesses calculated physicochemical properties that differ systematically from its closest ester analogs. The computed density is 1.163 g/cm³, with a boiling point of 390.1 °C at 760 mmHg, a flash point of 203.3 °C, and a refractive index of 1.519 . The XLogP3 value of 1.2 places this compound in a moderate lipophilicity range distinct from the corresponding dimethyl ester (predicted lower logP due to shorter alkyl chains) and dramatically different from the free phosphonic acid (logP expected < -1). This logP of 1.2 enables efficient extraction from aqueous reaction mixtures during HWE workup—a key practical advantage over the Wittig reaction where triphenylphosphine oxide removal is notoriously difficult [1]. The topological polar surface area (TPSA) of 52.6 Ų and 7 rotatable bonds provide sufficient conformational flexibility for diverse coupling partners while maintaining acceptable chromatographic behavior.

physicochemical characterization logP density chromatographic behavior

Synthesis Yield Optimization: Improved Protocol Achieves 38% Overall Yield for Bis-Phosphonate Product vs. 1% via Previous Route

The synthetic utility of 4-(diethoxyphosphorylmethyl)benzaldehyde as a building block is underscored by a dramatic yield improvement achieved in the synthesis of its derived bis-phosphonate product [1]. Brodzka et al. (2022) developed a palladium-catalyzed α,β-homodiarylation of vinyl esters protocol that provides 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate (compound 4) in 38% overall yield, compared to a previously reported 1% yield [1]. This 38-fold yield improvement transforms this bis-phosphonate from a synthetically inaccessible curiosity into a viable compound for antimicrobial screening. The aldehyde functionality of the target compound is essential to this synthetic pathway, as it enables the Pd-catalyzed coupling that constructs the diarylethane core [1].

palladium-catalyzed coupling yield optimization bis-phosphonate synthesis α,β-homodiarylation

Hammett Substituent Constant of Diethyl Phosphonate Group: σₚ ≈ +0.35 Enables Rational Reactivity Prediction

The diethoxyphosphoryl group exerts a quantifiable electron-withdrawing effect that can be contextualized through Hammett substituent constants [1]. Nagy et al. (2004) determined the Hammett σₚ constant of the diethyl phosphonate ester group through correlation with redox properties of ferrocene analogues of stilbene [1]. This σ value allows quantitative prediction of the electronic influence of the –CH₂P(O)(OEt)₂ substituent on the reactivity of the benzaldehyde ring, including how it modulates the electrophilicity of the formyl carbon toward nucleophilic attack and the acidity of the benzylic CH₂ protons adjacent to phosphorus [1]. In the kinetic study by Li et al. (2005), the phosphonate substituent was found to have a Hammett reaction constant ρ of +3.4 for the HWE reaction, indicating that electron-withdrawing substituents on the phosphonate partner also accelerate the reaction .

Hammett constants phosphonate electronic effects redox tuning structure-property relationships

Procurement-Relevant Application Scenarios for 4-(Diethoxyphosphorylmethyl)benzaldehyde (CAS 125185-25-3)


Stereoselective (E)-Alkene Synthesis via Horner-Wadsworth-Emmons Olefination

The compound serves as a phosphonate-bearing aldehyde partner in HWE condensations to produce (E)-configured alkenes with excellent stereoselectivity. The electron-withdrawing 4-CHO group accelerates the reaction (predictable from Hammett ρ = +2.0; see Evidence Item 1 in Section 3 [Section_3_Evidence Item 1]), while the diethyl phosphonate byproduct is water-soluble and easily removed by extraction—a practical advantage over Wittig protocols that generate triphenylphosphine oxide. The aldehyde group enables direct use without protecting group manipulation (distinct from the acetal-protected form discussed in Evidence Item 2).

Click Chemistry-Mediated Synthesis of 1,2,3-Triazole-Benzaldehyde Hybrids for Antimicrobial Screening

The aldehyde group enables O-propargylation followed by Cu(I)-catalyzed azide-alkyne cycloaddition (click reaction) with various organic azides to generate 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues, as demonstrated in the synthesis of antimicrobial agents with activity against Gram-positive (S. epidermidis, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans, A. niger) strains (see Evidence Item 3). This application leverages the bifunctional architecture: the phosphonate for bioisosteric properties, the aldehyde for click chemistry diversification.

Bis-Phosphonate Ligand Synthesis via Pd-Catalyzed α,β-Homodiarylation for Metal-Chelating Agents

Using the Pd-catalyzed α,β-homodiarylation protocol that achieves 38% overall yield (see Evidence Item 5), the compound is converted to 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate. This bis-phosphonate scaffold is valuable for developing metal-chelating ligands, surface-anchoring groups for oxide materials, and coordination polymers. The diethyl ester enhances solubility during homogeneous catalysis while enabling subsequent deprotection to the free phosphonic acid for surface binding.

Enantiopure Phosphonotyrosine Analog Synthesis via Chiral Phosphonobenzaldehyde Intermediates

Although the target compound bears a free aldehyde, its acetal-protected counterpart (4-diethoxymethylbenzaldehyde) is used in the Abramov reaction with chiral dimenthyl phosphite to produce enantiomerically pure (1S)- and (1R)-1-hydroxyphosphonates (see Evidence Item 2). Researchers procuring the free aldehyde form (CAS 125185-25-3) may choose to acetal-protect it in-house, then perform the Abramov reaction followed by deprotection to access chiral phosphonotyrosine analogs—key intermediates for studying phosphorylation-dependent signaling pathways.

Quote Request

Request a Quote for 4-(Diethoxyphosphorylmethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.